α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (Mixture of Diastereomers) α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (Mixture of Diastereomers)
Brand Name: Vulcanchem
CAS No.: 897661-66-4
VCID: VC0132073
InChI: InChI=1S/C11H14FNO2/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,14H,1,3,6,13H2
SMILES: C1CC2=C(C=CC(=C2)F)OC1C(CN)O
Molecular Formula: C11H14FNO2
Molecular Weight: 211.23 g/mol

α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (Mixture of Diastereomers)

CAS No.: 897661-66-4

Reference Standards

VCID: VC0132073

Molecular Formula: C11H14FNO2

Molecular Weight: 211.23 g/mol

α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (Mixture of Diastereomers) - 897661-66-4

CAS No. 897661-66-4
Product Name α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (Mixture of Diastereomers)
Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
IUPAC Name 2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
Standard InChI InChI=1S/C11H14FNO2/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,14H,1,3,6,13H2
Standard InChIKey XEWOKAJCYBGRTK-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)F)OC1C(CN)O
Canonical SMILES C1CC2=C(C=CC(=C2)F)OC1C(CN)O
Synonyms α-(Aminomethyl)-6-fluoro-chroman-2-methanol;
PubChem Compound 11693600
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator